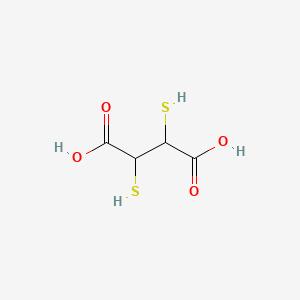

2,3-Dimercaptobernsteinsäure

Übersicht

Beschreibung

A mercaptodicarboxylic acid used as an antidote to heavy metal poisoning because it forms strong chelates with them.

Wissenschaftliche Forschungsanwendungen

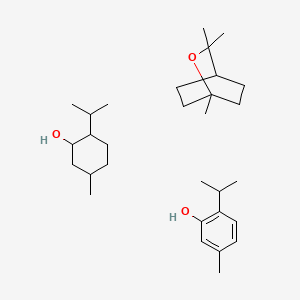

Funktionalisierung von Nanopartikeln

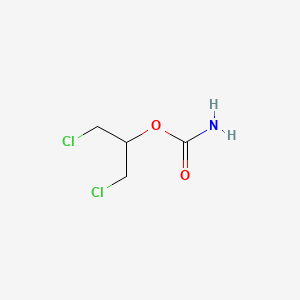

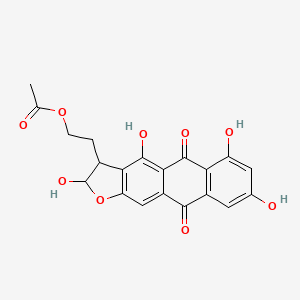

DMSA: wird häufig zur Funktionalisierung magnetischer Eisenoxid-Nanopartikel (IONPs) verwendet, um ihre kolloidale Stabilität oder Biokompatibilität zu verbessern {svg_1}. Diese Nanopartikel finden Anwendung in der biomedizinischen Bildgebung, der Zellmarkierung und -verfolgung, der Tumortherapie und in gezielten Medikamentenverabreichungssystemen. Die Funktionalisierung mit DMSA ist entscheidend, da sie die kolloidalen Eigenschaften und das Umweltverhalten der Nanopartikel beeinflusst.

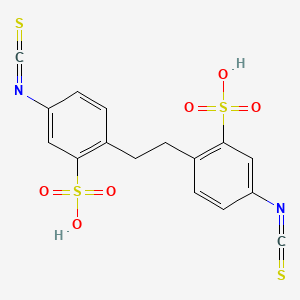

Radiopharmazeutika

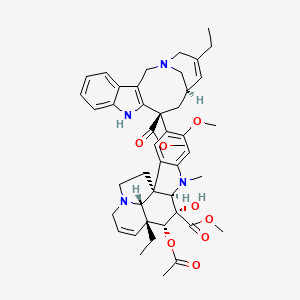

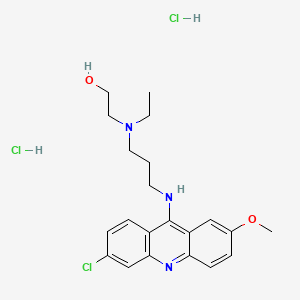

In der Nuklearmedizin bildet DMSA stabile Komplexe mit einer Vielzahl von Metallionen, einschließlich Radioisotopen wie 99mTc, 186/188Re, 166Ho, 177Lu und 90Y {svg_2}. Diese Komplexe werden zur Diagnose und Behandlung verschiedener Krankheiten eingesetzt und zeigen die Rolle von DMSA bei der Entwicklung von Radiopharmazeutika auf.

Chelatisierung von Schwermetallen

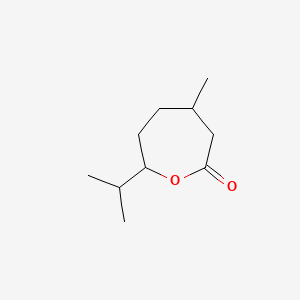

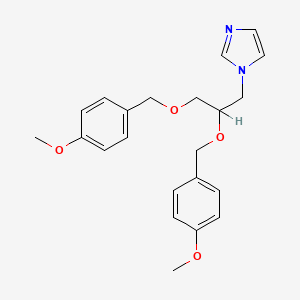

DMSA: wurde zur Chelatisierung toxischer Schwermetallverunreinigungen wie Zn(II), Cd(II) und Pb(II) aus verschmutzten wässrigen Lösungen verwendet {svg_3}. Diese Anwendung ist besonders wichtig bei der Sanierung von Umweltverschmutzungen, wo die Reduzierung der Schwermetallkonzentration von entscheidender Bedeutung ist.

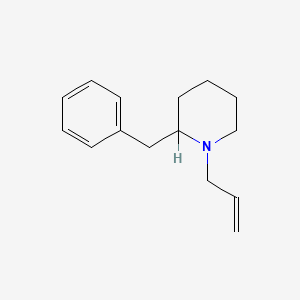

Analytische Chemie

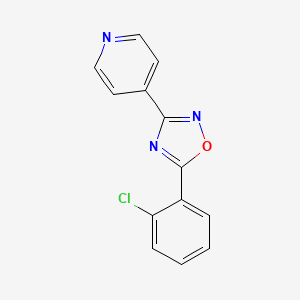

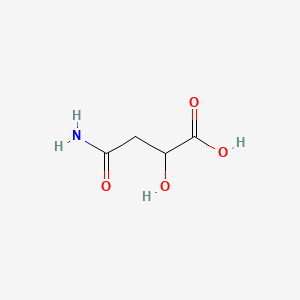

Als Chelatbildner wird DMSA in der analytischen Chemie eingesetzt, um Cadmium bei der EDTA-Titration von Zink selektiv zu maskieren {svg_4}. Diese Spezifität ermöglicht genauere Messungen und Analysen von Metallionen in verschiedenen Proben.

Biomedizinische Anwendungen

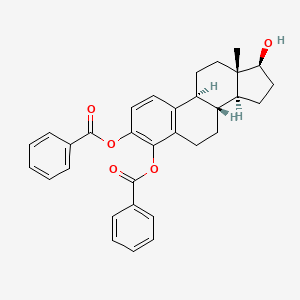

Es wurden Forschungen durchgeführt, um magnetische Nanopartikel zu entwickeln, die mit DMSA beschichtet sind, für pharmazeutische Anwendungen {svg_5}. Dazu gehören gezielte Medikamentenverabreichung, biomedizinische Bildgebung, Biosensorik, Hyperthermie und Nanothermometrie, bei denen die Eigenschaften von DMSA-beschichteten Nanopartikeln für spezifische therapeutische und diagnostische Zwecke angepasst werden können.

Umweltstabilität

Studien haben gezeigt, dass sowohl freies als auch an Nanopartikel gebundenes DMSA in vernachlässigbarem Umfang von mikrobiellen Gemeinschaften abgebaut wird, was auf eine langfristige Umweltstabilität von DMSA-beschichteten IONPs hindeutet {svg_6}. Diese Eigenschaft ist für den nachhaltigen Einsatz von Nanopartikeln in Umweltanwendungen von Bedeutung.

Wirkmechanismus

Target of Action

2,3-Dimercaptosuccinic acid, also known as Succimer, primarily targets heavy metals in the body. It binds with high specificity to ions of lead, mercury, cadmium, and arsenic .

Mode of Action

Succimer acts as a heavy metal chelator. It forms strong chelates with heavy metals, creating a water-soluble complex . This complex is subsequently excreted by the kidneys, thereby reducing the concentration of these heavy metals in the body .

Biochemical Pathways

It’s known that the chelation process disrupts the heavy metals’ ability to form bonds with other molecules in the body, preventing them from causing further harm .

Pharmacokinetics

Succimer is orally active and rapidly absorbed in the body . It is bound to plasma proteins via mixed disulfide formation . The compound is extensively metabolized, primarily into mixed disulfides of L-cysteine . These metabolites are then excreted in the urine .

Result of Action

The primary result of Succimer’s action is the reduction of heavy metal toxicity in the body. By chelating these metals and facilitating their excretion, Succimer can alleviate symptoms of heavy metal poisoning .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Succimer. For instance, the presence of heavy metals in the environment can increase the need for Succimer. Additionally, the compound should be stored in suitable, closed containers to prevent degradation .

Biochemische Analyse

Biochemical Properties

2,3-Dimercaptosuccinic acid plays a crucial role in biochemical reactions due to its strong chelating properties. It interacts with various metal ions, including lead (Pb²⁺), mercury (Hg²⁺), and arsenic (As³⁺), forming stable complexes that are excreted through the urine. The thiol groups in 2,3-Dimercaptosuccinic acid bind to these metal ions, effectively mobilizing them from tissues and reducing their toxic effects. Additionally, 2,3-Dimercaptosuccinic acid has been shown to interact with enzymes such as delta-aminolevulinic acid dehydratase, which is inhibited by lead. By chelating lead, 2,3-Dimercaptosuccinic acid helps restore the activity of this enzyme, thereby mitigating the biochemical disruptions caused by heavy metal poisoning .

Cellular Effects

2,3-Dimercaptosuccinic acid has significant effects on various types of cells and cellular processes. In cardiomyocytes, for example, 2,3-Dimercaptosuccinic acid-modified iron oxide nanoparticles have been shown to reduce intracellular reactive oxygen species (ROS) levels due to their peroxidase-like activity. This reduction in ROS levels helps protect cells from oxidative stress and maintains cellular function . Additionally, 2,3-Dimercaptosuccinic acid influences cell signaling pathways and gene expression. In mouse macrophage RAW264.7 cells, 2,3-Dimercaptosuccinic acid-coated iron oxide nanoparticles altered the transcription of genes related to iron homeostasis, indicating its impact on cellular metabolism and gene regulation .

Molecular Mechanism

The molecular mechanism of 2,3-Dimercaptosuccinic acid involves its ability to chelate metal ions through its thiol groups. This chelation process forms stable, water-soluble complexes that are excreted by the kidneys. The binding of 2,3-Dimercaptosuccinic acid to metal ions such as lead, mercury, and arsenic prevents these metals from interacting with critical biomolecules, thereby reducing their toxicity . Additionally, 2,3-Dimercaptosuccinic acid can cross the blood-brain barrier in mice, suggesting its potential to chelate metals in the central nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dimercaptosuccinic acid have been observed to change over time. Studies have shown that the chelation of lead by 2,3-Dimercaptosuccinic acid peaks within a few hours of administration, with urinary lead excretion plateauing after six to eight hours . The stability and degradation of 2,3-Dimercaptosuccinic acid in biological systems are crucial for its long-term efficacy. In vitro and in vivo studies have demonstrated that 2,3-Dimercaptosuccinic acid remains effective in reducing heavy metal levels over extended periods, although repeated dosing may be necessary to maintain its therapeutic effects .

Dosage Effects in Animal Models

The effects of 2,3-Dimercaptosuccinic acid vary with different dosages in animal models. In rats, a dose of 20 mg/kg body weight per day has been shown to mitigate lead-induced oxidative stress and restore antioxidant enzyme activities . Higher doses may lead to adverse effects such as ataxia, convulsions, and labored respiration . It is essential to determine the optimal dosage to balance efficacy and safety in treating heavy metal poisoning.

Metabolic Pathways

2,3-Dimercaptosuccinic acid is involved in metabolic pathways that facilitate the excretion of heavy metals. Upon administration, it is rapidly absorbed and metabolized, primarily forming mixed disulfides with L-cysteine . These metabolites are excreted in the urine, effectively removing the chelated metals from the body. The metabolic pathways of 2,3-Dimercaptosuccinic acid also involve interactions with enzymes such as delta-aminolevulinic acid dehydratase, which is inhibited by lead .

Transport and Distribution

The transport and distribution of 2,3-Dimercaptosuccinic acid within cells and tissues are critical for its therapeutic effects. Approximately 20 percent of an oral dose is absorbed from the gastrointestinal tract, with 95 percent of the absorbed compound binding to plasma proteins such as albumin . This binding facilitates the transport of 2,3-Dimercaptosuccinic acid to various tissues, where it can chelate metal ions and promote their excretion. The distribution of 2,3-Dimercaptosuccinic acid is influenced by its interaction with transporters and binding proteins, which help localize the compound to specific cellular compartments .

Subcellular Localization

The subcellular localization of 2,3-Dimercaptosuccinic acid is essential for its activity and function. In cardiomyocytes, 2,3-Dimercaptosuccinic acid-modified iron oxide nanoparticles are primarily distributed in the cytoplasm . This localization allows the compound to interact with intracellular metal ions and reduce oxidative stress. Additionally, the targeting of 2,3-Dimercaptosuccinic acid to specific cellular compartments may be influenced by post-translational modifications and targeting signals, which direct the compound to areas where it can exert its chelating effects .

Eigenschaften

IUPAC Name |

2,3-bis(sulfanyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S2/c5-3(6)1(9)2(10)4(7)8/h1-2,9-10H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTRVOBWPAIOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)S)(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

304-55-2 (Parent) | |

| Record name | Dimercaptosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10859324 | |

| Record name | 2,3-Dimercaptobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Succimer | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.43e+00 g/L | |

| Record name | Succimer | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2418-14-6, 304-55-2 | |

| Record name | Dimercaptosuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimercaptosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimercaptosuccinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,3-Dimercaptosuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2,3-dimercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dimercaptobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimercaptosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Succimer | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

193 °C | |

| Record name | Succimer | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

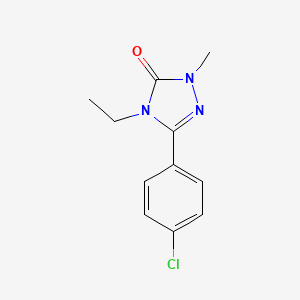

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![P-(tert-butyl)[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B1196239.png)